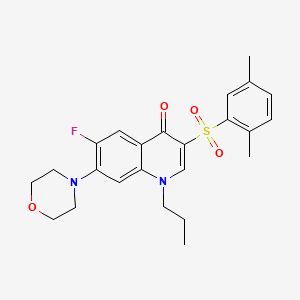![molecular formula C10H14ClF2NO3 B2629453 [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride CAS No. 2580199-58-0](/img/structure/B2629453.png)
[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride: is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of difluoromethoxy and dimethoxy groups attached to a phenyl ring, along with a methanamine group. The hydrochloride form enhances its stability and solubility, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of a suitable phenol derivative, followed by methoxylation and subsequent amination. The final step involves the formation of the hydrochloride salt to enhance stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and methoxylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and efficiency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a methoxy group.
Substitution: The aromatic ring allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to methoxy derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of difluoromethoxy groups on enzyme activity and protein interactions. It serves as a probe to investigate the role of fluorinated groups in biological systems .
Medicine: Its difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
作用機序
The mechanism of action of [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity and selectivity, leading to improved efficacy in biological systems. The compound may also modulate specific signaling pathways, contributing to its therapeutic effects .
類似化合物との比較
- [2-(Difluoromethoxy)-4-methoxyphenyl]methanamine;hydrochloride
- (4-Bromo-2,6-difluorophenyl)methanamine;hydrochloride
- (2-(Difluoromethoxy)pyridin-3-yl)methanamine;hydrochloride
Comparison: Compared to similar compounds, [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride is unique due to the presence of both difluoromethoxy and dimethoxy groups. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
[2-(difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO3.ClH/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12;/h3-4,10H,5,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITCKIQTCJFVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC(F)F)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2629375.png)
![2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine](/img/structure/B2629378.png)
![1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2629379.png)
![1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2629382.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)
![Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2629386.png)



![4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2629393.png)
